1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one
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Overview
Description
1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C7H5ClFNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one typically involves the introduction of chlorine and fluorine atoms into the pyridine ring. One common method involves the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide. This reaction yields the desired compound in good yield. The reaction is usually carried out in the presence of a palladium catalyst (10% Pd/C) and ammonium formate at 50°C for 10 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production required in various industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides and reduced forms of the compound .
Scientific Research Applications
1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms in the pyridine ring enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-3-fluoropyridin-2-yl)ethanone
- 1-(4-bromo-3-fluoropyridin-2-yl)ethanone
- 1-(4-chloro-2-fluoropyridin-3-yl)ethanone
- 1-(4-chloro-3-fluoropyridin-2-yl)ethanol
Uniqueness
1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds. Its reactivity and stability make it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
1393572-94-5 |
---|---|
Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.6 |
Purity |
95 |
Origin of Product |
United States |
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